molecular formula C34H26O6S2 B146118 1,1'-Bi-2-naphthyl ditosylate CAS No. 128544-06-9

1,1'-Bi-2-naphthyl ditosylate

Cat. No.: B146118
CAS No.: 128544-06-9
M. Wt: 594.7 g/mol
InChI Key: BKYJBVWKVKRIDN-UHFFFAOYSA-N
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Description

1,1'-Bi-2-naphthyl ditosylate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of naphthalene and methylphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-Bi-2-naphthyl ditosylate typically involves multi-step organic reactions. One common method includes the sulfonylation of naphthalene derivatives with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1'-Bi-2-naphthyl ditosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthalen-1-yl derivatives.

    Substitution: Formation of various substituted naphthalene compounds.

Scientific Research Applications

Chemistry

In chemistry, 1,1'-Bi-2-naphthyl ditosylate is used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology

Medicine

In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, although specific applications are still under research.

Industry

Industrially, the compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1'-Bi-2-naphthyl ditosylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The naphthalene moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Binaphthyl-2,2’-diyl bis(4-methylbenzenesulfonate)
  • 4-Methoxyphenethylamine
  • 4,4’-Difluorobenzophenone

Uniqueness

Compared to similar compounds, 1,1'-Bi-2-naphthyl ditosylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual naphthalene rings and sulfonate groups make it particularly versatile in various chemical reactions and applications.

Properties

IUPAC Name

[1-[2-(4-methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O6S2/c1-23-11-17-27(18-12-23)41(35,36)39-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)40-42(37,38)28-19-13-24(2)14-20-28/h3-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYJBVWKVKRIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128544-06-9, 128575-35-9
Record name 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diyl bis(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128544-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Bis(p-toluenesulfonyloxy)-1,1′-binaphthyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128575-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Bi-2-naphthyl ditosylate
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Record name (S)-(+)-1,1'-Bi-2-naphtyl ditosylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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